

VPC-18005: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-18005 is a novel small molecule antagonist of the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer. This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of **VPC-18005**. It is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and precision medicine. All quantitative data is presented in structured tables, and key experimental methodologies mentioned in the source literature are described. Visual diagrams of the mechanism of action and experimental workflows are provided to facilitate understanding.

Chemical Structure and Properties

VPC-18005 is composed of a hydrophobic isopropyl benzyl group linked by an azo moiety to a negatively charged 5' carboxyl 4-thiazolidanone group.[1][2] The R-isomer is reported to have the most favorable binding energy.[1][2][3]



Property	Value	Source	
Molecular Weight	318 g/mol (at pH 7)	[1][2][3]	
Formula	C15H17N3O3S	N/A	
CAS Number	2242480-48-2	N/A	
Solubility	Soluble in media	[1][2]	
Stability	Stable in media for at least 3 days (93%)	[1][2]	
Appearance	Solid	N/A	
Storage (Solid Powder)	-20°C for 12 months; 4°C for 6 months	N/A	
Storage (In Solvent)	-80°C for 6 months; -20°C for 6 months	N/A	
Solubility (in DMSO)	10 mM	N/A	

Biological Activity and Mechanism of Action

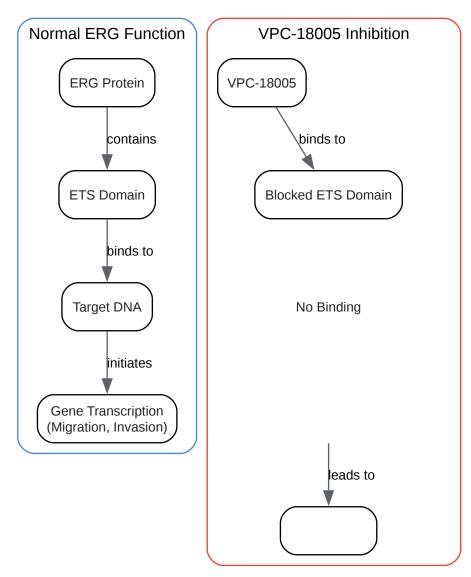
VPC-18005 is a direct inhibitor of the ERG transcription factor, which is a key driver in approximately half of all prostate cancers.

Mechanism of Action

VPC-18005 functions by directly binding to the DNA-binding ETS domain of the ERG protein. [1][2] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting ERG-mediated transcription of genes involved in cell migration, invasion, and other pro-oncogenic processes.[1][2]



Mechanism of Action of VPC-18005



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Caption: Mechanism of **VPC-18005** inhibiting ERG-DNA binding.

In Vitro Efficacy

VPC-18005 has demonstrated potent and specific activity in preclinical studies.



Assay	Cell Line	IC50 Value	Source
pETS-luc Reporter Activity	PNT1B-ERG	3 μΜ	[1][2]
pETS-luc Reporter Activity	VCaP	6 μΜ	[1][2]

- Cell Migration and Invasion: VPC-18005 has been shown to reduce the migration and invasion rates of ERG-overexpressing prostate cancer cells in vitro.[1][2]
- Gene Expression: The compound inhibits the expression of ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1][2]
- Cell Viability: Importantly, VPC-18005 does not significantly affect the viability of either ERGexpressing or non-ERG-expressing prostatic cells at effective concentrations, suggesting a non-toxic anti-metastatic potential.[1][2]

Experimental Protocols

While the primary research article "Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer" by Butler et al. (2017) in Oncotarget describes the experimental methods used, detailed step-by-step protocols are not publicly available in the main publication or its supplementary materials. The following is a summary of the methodologies based on the available information.

NMR Spectroscopy

- Purpose: To confirm the direct binding of VPC-18005 to the ERG-ETS domain.
- Method Summary: ¹H-NMR spectroscopy was used to monitor the chemical shifts of VPC-18005 upon titration with increasing concentrations of the recombinant ERG-ETS domain.
 Perturbations in the chemical shifts of specific protons on VPC-18005 indicate direct interaction with the ERG protein.

Western Blot Analysis

Purpose: To assess the effect of VPC-18005 on ERG protein levels.

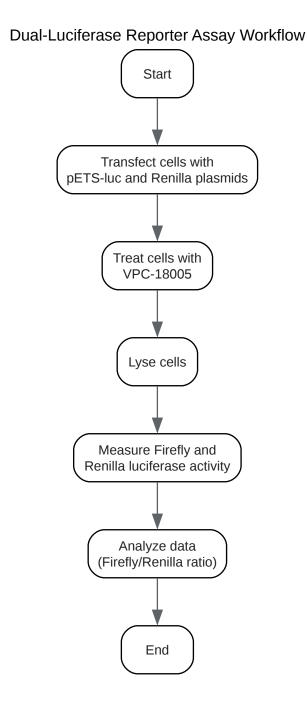


 Method Summary: VCaP cells were treated with cycloheximide to inhibit new protein synthesis, followed by treatment with VPC-18005 at various concentrations and for different durations. Cell lysates were then subjected to SDS-PAGE and immunoblotting using an anti-ERG antibody to detect changes in ERG protein levels.

Dual-Luciferase Reporter Assay

- Purpose: To quantify the inhibitory effect of **VPC-18005** on ERG-mediated transcription.
- Method Summary: PNT1B-ERG and VCaP cells were transiently transfected with a pETS-luciferase reporter plasmid (containing ERG binding sites driving luciferase expression) and a Renilla luciferase control plasmid. Cells were then treated with varying concentrations of VPC-18005, and the luciferase activity was measured. The ratio of firefly to Renilla luciferase activity was used to determine the specific inhibition of ERG transcriptional activity.





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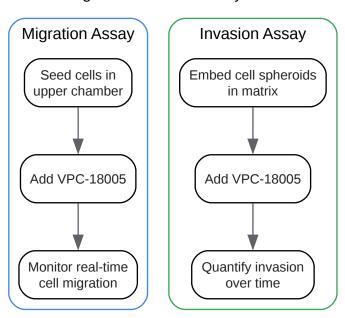
Caption: Workflow for the dual-luciferase reporter assay.

Cell Migration and Invasion Assays



- Purpose: To evaluate the effect of VPC-18005 on the migratory and invasive potential of ERG-expressing cells.
- Method Summary:
 - Migration: A real-time cell analysis system (xCelligence) was used. PNT1B-ERG cells
 were seeded in the upper chamber of a Boyden-like chamber, and their migration through
 a porous membrane towards a chemoattractant was monitored in the presence or
 absence of VPC-18005.
 - Invasion: Spheroids of PNT1B-ERG cells were embedded in a matrix (e.g., Matrigel), and the invasion of cells into the surrounding matrix was quantified over several days in the presence or absence of VPC-18005.

Cell Migration/Invasion Assay Workflow



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Caption: Workflow for cell migration and invasion assays.



Conclusion

VPC-18005 represents a promising lead compound for the development of targeted therapies for ERG-positive prostate cancer. Its well-characterized mechanism of action, potent in vitro activity, and favorable non-cytotoxic profile make it a valuable tool for both basic research and translational studies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy in relevant animal models, is warranted to advance its clinical potential.

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- To cite this document: BenchChem. [VPC-18005: A Technical Guide to its Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588219#structure-and-chemical-properties-of-vpc-18005]

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